N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(3-phenoxyphenyl)methyl]propane-1,3-diamine
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Overview
Description
N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(3-phenoxyphenyl)methyl]propane-1,3-diamine is an organic compound with the molecular formula C10H25N3. It is also known by several other names, including Bis(3-dimethylamino-1-propyl)amine and Dipropylenetriamine, N,N,N’,N’-tetramethyl . This compound is a colorless or pale yellow liquid with a characteristic amine odor. It is soluble in water and alcohols but insoluble in common organic solvents .
Preparation Methods
The synthesis of N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(3-phenoxyphenyl)methyl]propane-1,3-diamine involves multiple steps. One common method includes the reaction of 1,3-propanediamine with bromoethane to form N,N-dimethyl-1,3-propanediamine. This intermediate is then reacted with 3-aminopropylamine through a nucleophilic substitution reaction . Industrial production methods often involve hydrogenation reactions under high pressure using Raney-Ni catalysts and alcohol solutions as co-catalysts .
Chemical Reactions Analysis
N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(3-phenoxyphenyl)methyl]propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino groups can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and elevated temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(3-phenoxyphenyl)methyl]propane-1,3-diamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(3-phenoxyphenyl)methyl]propane-1,3-diamine involves its interaction with molecular targets such as proteins and nucleic acids. It acts as a nucleophile, forming covalent bonds with electrophilic centers in target molecules. This interaction can lead to the formation of stable complexes, altering the function and activity of the target molecules .
Comparison with Similar Compounds
N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(3-phenoxyphenyl)methyl]propane-1,3-diamine is unique due to its specific structure and reactivity. Similar compounds include:
N,N,N’-Trimethyl-1,3-diaminopropane: This compound has similar nucleophilic properties but differs in its molecular structure and reactivity.
Bis(3-dimethylamino-1-propyl)amine: This compound shares similar functional groups but has different industrial and research applications.
These similar compounds highlight the uniqueness of N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(3-phenoxyphenyl)methyl]propane-1,3-diamine in terms of its specific applications and reactivity.
Properties
IUPAC Name |
N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(3-phenoxyphenyl)methyl]propane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O/c1-24(2)15-9-17-26(18-10-16-25(3)4)20-21-11-8-14-23(19-21)27-22-12-6-5-7-13-22/h5-8,11-14,19H,9-10,15-18,20H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSMMZSTMUSVJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(CCCN(C)C)CC1=CC(=CC=C1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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